molecular formula C18H20N4O2 B2390635 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole CAS No. 2319640-30-5

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole

Cat. No. B2390635
CAS RN: 2319640-30-5
M. Wt: 324.384
InChI Key: PGBULYQDZAVWOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Antimicrobial Activity

Research on compounds with structural similarities has shown potent antimicrobial activity against various bacterial and fungal strains. For instance, Schiff base derivatives have demonstrated significant antibacterial and antifungal effects, indicating potential applications in developing new antimicrobial agents (Othman et al., 2019). Similarly, heterocyclic compounds containing 1,3-oxazepine derivatives exhibited notable antibacterial activity, suggesting the chemical framework has a basis for antimicrobial research (Mohammad et al., 2017).

Drug Development

The structural features of related compounds have been explored for drug development, particularly as inhibitors of enzymes or receptors involved in disease pathology. For example, potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for type-2 diabetes treatment, have been developed, indicating the potential utility of similar structures in metabolic disease research (Latli et al., 2017).

Molecular Docking and Drug-likeness Studies

Compounds with related structures have been subjected to molecular docking and drug-likeness studies, revealing insights into their interactions with biological targets and their potential as drug candidates. This includes the evaluation of antimicrobial activity and the prediction of drug-likeness properties, suggesting a framework for assessing new compounds for therapeutic applications (Pandya et al., 2019).

Anticancer Research

Some related compounds have shown anticancer activity, particularly against breast cancer cell lines. This highlights the potential of such chemical structures in the development of new anticancer therapies (Parveen et al., 2017).

properties

IUPAC Name

2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-13-10-17(20-12-19-13)23-11-14-6-8-22(9-7-14)18-21-15-4-2-3-5-16(15)24-18/h2-5,10,12,14H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBULYQDZAVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole

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